4-Octa-2,7-dienylmorpholine;hydrochloride
Description
4-Octa-2,7-dienylmorpholine;hydrochloride is a chemical compound that features both an amine and ether functional group It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an octadienyl side chain
Properties
CAS No. |
61330-37-8 |
|---|---|
Molecular Formula |
C12H22ClNO |
Molecular Weight |
231.76 g/mol |
IUPAC Name |
4-octa-2,7-dienylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13;/h2,6-7H,1,3-5,8-12H2;1H |
InChI Key |
CPYJBZCLGRTKHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCN1CCOCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octa-2,7-dienylmorpholine;hydrochloride typically involves the reaction of morpholine with an appropriate octadienyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Octa-2,7-dienylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Scientific Research Applications
4-Octa-2,7-dienylmorpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octa-2,7-dienylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the octadienyl side chain.
4-Octylmorpholine: A saturated analog with an octyl side chain.
4-Octa-2,7-dienylpiperidine: A similar compound with a piperidine ring instead of morpholine.
Uniqueness
4-Octa-2,7-dienylmorpholine;hydrochloride is unique due to the presence of both the morpholine ring and the octadienyl side chain, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
